Cas no 1198422-68-2 (1-Chloro-4-iodo-2-(trifluoromethoxy)benzene)

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene is a versatile organic compound characterized by its unique trifluoromethoxy substituent and halogen-containing aromatic ring. This compound offers enhanced solubility and stability, making it suitable for various synthetic applications. Its distinct structural features contribute to its potential use in pharmaceuticals, agrochemicals, and materials science, where it can serve as a building block for complex molecules.
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene structure
1198422-68-2 structure
Product Name:1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
CAS No:1198422-68-2
MF:C7H3ClF3IO
MW:322.450803995132
CID:5075039
Update Time:2025-11-01

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-4-iodo-2-(trifluoromethoxy)benzene
    • 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
    • Inchi: 1S/C7H3ClF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H
    • InChI Key: BWSWWLJYWYGXHL-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=C1)OC(F)(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene Pricemore >>

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Additional information on 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene

Professional Introduction to 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene (CAS No. 1198422-68-2)

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene, with the CAS number 1198422-68-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, including a chloro, iodo, and trifluoromethoxy substituent on a benzene ring, exhibits a range of chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The presence of multiple halogen atoms on the aromatic ring imparts high reactivity, making 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene a versatile building block for constructing more complex molecular architectures. In particular, the combination of chloro and iodo groups provides distinct handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals.

The trifluoromethoxy group adds another layer of reactivity and electronic influence to the molecule. Fluoro substituents are known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This makes 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene an attractive starting material for designing novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focusing on the development of fluorinated aromatic compounds due to their promising applications in medicinal chemistry. A notable area of interest is the use of such compounds in antiviral and anticancer therapies. For instance, studies have demonstrated that fluorinated benzenes can modulate enzyme activity and interfere with viral replication mechanisms. The unique electronic properties of the trifluoromethoxy group, in particular, have been shown to influence the binding mode of small molecules to biological targets, thereby enhancing their efficacy.

Moreover, the halogenated nature of 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene makes it a valuable precursor for materials science applications. Halogenated aromatic compounds are widely used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The ability to selectively functionalize these compounds allows researchers to fine-tune their properties for specific applications.

The synthesis of 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation reactions, selective methylation with trifluoromethanol derivatives, and purification techniques such as column chromatography. The efficiency and yield of these synthetic routes are critical factors that influence the scalability and cost-effectiveness of producing this compound for industrial applications.

Recent advancements in synthetic methodologies have enabled more streamlined and sustainable approaches to producing halogenated aromatic compounds like 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene. For example, catalytic methods using transition metals have been developed to improve reaction selectivity and reduce waste. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

In conclusion, 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene (CAS No. 1198422-68-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it a powerful tool for constructing complex molecules in drug discovery and materials science. As research continues to uncover new applications for halogenated aromatic compounds, the demand for high-quality intermediates like this one is expected to rise.

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